molecular formula C12H20O4 B3393709 Di-tert-butyl fumarate CAS No. 41700-07-6

Di-tert-butyl fumarate

Cat. No. B3393709
CAS RN: 41700-07-6
M. Wt: 228.28 g/mol
InChI Key: MSVGHYYKWDQHFV-BQYQJAHWSA-N
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Description

Di-tert-butyl fumarate is a chemical compound used for a variety of synthetic transformations . It has a CAS number of 7633-38-7 . It is used as a precatalyst in the Montgomery lab for reductive couplings of aldehydes and alkynes and N-arylation of amines .


Synthesis Analysis

Di-tert-butyl fumarate (DtBF) was found to homopolymerize easily with 1,1’-azobisisobutyronitrile and benzoyl peroxide as radical initiators at 5080°C to give a nonflexible rod-like polymer . The polymer thus obtained was soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of Di-tert-butyl fumarate can be analyzed using various techniques such as IR, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions of Di-tert-butyl fumarate involve homopolymerization . The homopolymerization reactivity increases with the bulkiness of the butyl ester substituents .


Physical And Chemical Properties Analysis

Di-tert-butyl fumarate forms a nonflexible rod-like polymer with a number-average molecular weight of more than 100,000 . The polymer is soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .

Future Directions

Future research could focus on further exploring the properties and potential applications of Di-tert-butyl fumarate. For instance, its homopolymerization reactivity and the impact of the bulkiness of the butyl ester substituents on this reactivity could be investigated in more detail .

properties

IUPAC Name

ditert-butyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVGHYYKWDQHFV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41700-07-6
Record name 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41700-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl fumarate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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